Anthraflavic acid, also known as 2,6-dihydroxyanthraquinone, is a naturally occurring organic compound belonging to the anthraquinone family. It is found in various plant sources, notably in the roots of the rhubarb plant (Rhei Rhizoma). [] Anthraflavic acid has garnered significant interest in scientific research due to its diverse biological and chemical properties, making it a subject of study in fields ranging from biochemistry and medicinal chemistry to materials science and electrochemistry.
2,6-Dihydroxyanthraquinone, also known as anthraflavic acid, is a significant compound in the anthraquinone family characterized by its two hydroxyl groups at the 2 and 6 positions of the anthraquinone structure. It has the chemical formula and a molecular weight of 240.21 g/mol. This compound is recognized for its diverse applications in various scientific fields, particularly in organic electronics and as a redox-active material in energy storage systems.
2,6-Dihydroxyanthraquinone can be derived from natural sources as well as synthesized through various chemical methods. It is often utilized in the production of dyes, pigments, and as a building block for semiconducting materials.
The compound belongs to the class of anthraquinone derivatives and is categorized under dyes and semiconductor synthesis intermediates. Its unique properties make it valuable in applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and batteries.
The synthesis of 2,6-dihydroxyanthraquinone can be achieved through several methods, including:
The synthesis typically requires controlled conditions to ensure that the hydroxyl groups are introduced selectively at the 2 and 6 positions without affecting other parts of the anthraquinone structure. The use of solvents like dichloromethane or pyridine is common during these reactions.
The molecular structure of 2,6-dihydroxyanthraquinone features a planar arrangement with two hydroxyl groups attached to an anthraquinone backbone. Each hydroxyl group contributes to the compound's reactivity and solubility characteristics.
2,6-Dihydroxyanthraquinone participates in various chemical reactions due to its redox-active nature. Key reactions include:
Studies have shown that during redox cycling, 2,6-dihydroxyanthraquinone exhibits significant stability and capacity retention over multiple cycles, which is crucial for its application in batteries .
The mechanism by which 2,6-dihydroxyanthraquinone functions involves its ability to accept and donate electrons during redox reactions. When reduced, it forms a stable anion that can participate in further reactions or complex formations.
Research indicates that the reduction potential for the compound is approximately eV, suggesting favorable conditions for electron transfer processes . The presence of hydrogen bonds also stabilizes its reduced form.
Relevant analyses show that 2,6-dihydroxyanthraquinone maintains its structural integrity under various conditions, making it suitable for long-term applications in energy storage systems.
2,6-Dihydroxyanthraquinone finds extensive applications across several scientific domains:
The anthraquinone framework supports numerous structural isomers differentiated by the positional arrangement of hydroxyl substituents. Among the 10 distinct dihydroxy isomers possible for 9,10-anthraquinone, 2,6-dihydroxyanthraquinone (2,6-DHAQ) exhibits unique physicochemical properties attributable to its para-substitution pattern across the central quinone ring. This isomer, also known as anthraflavic acid or anthraflavin (CAS 84-60-6), contrasts sharply with isomers like 1,2-DHAQ (alizarin) and 1,4-DHAQ (quinizarin) in both electronic behavior and molecular packing [1] [4]. The para positioning of hydroxyl groups at carbons 2 and 6 creates a symmetric electronic distribution that significantly influences redox behavior and intermolecular interactions. This symmetry is absent in ortho-substituted isomers (e.g., 1,2-DHAQ), where steric hindrance and intramolecular hydrogen bonding alter molecular properties [4] [10].
Comparative Properties of Key Dihydroxyanthraquinone Isomers
Isomer | Substituent Positions | Symmetry | Solubility in Alkaline Media (M) | Redox Potential (V vs SHE) | Primary Applications |
---|---|---|---|---|---|
2,6-DHAQ | 2,6 (para) | C₂ᵥ | 0.60 (1.5M KOH) | -0.706 | Flow battery electrolytes, semiconductor synthesis |
1,2-DHAQ | 1,2 (ortho) | Cₛ | 0.15 | -0.612 | Textile dye, metal indicator |
1,4-DHAQ | 1,4 (para) | C₂ᵥ | 0.10 | -0.685 | Electrochromic materials |
1,8-DHAQ | 1,8 (peri) | C₂ᵥ | 0.08 | -0.698 | Pharmaceutical precursor |
2,3-DHAQ | 2,3 (ortho) | Cₛ | 0.19 | -0.72* | Emerging flow battery material |
Data compiled from [1] [4] [9]
The isomeric position dictates solubility in aqueous electrolytes—a critical parameter for electrochemical applications. The 2,6-isomer demonstrates superior solubility (0.60 M in 1.5M KOH) compared to 1,8-DHAQ (0.08 M) or 1,4-DHAQ (0.10 M), attributable to reduced intermolecular stacking forces and favorable hydration of its symmetric hydroxyl groups [1] [9]. This property, coupled with its low reduction potential (-0.706 V vs. SHE), renders it particularly suitable for alkaline battery electrolytes where high concentration and efficient reduction kinetics are essential [1] [2].
Single-crystal X-ray diffraction studies reveal that 2,6-DHAQ crystallizes in a monoclinic lattice (space group P2₁/c) with distinct molecular packing governed by its symmetric para-substitution [1]. The anthraquinone core maintains near-perfect planarity, with bond lengths of 1.22 Å for carbonyl C=O and 1.36 Å for aromatic C–OH bonds, consistent with quinoid resonance stabilization. This planarity facilitates dense π-stacked molecular sheets along the crystallographic b-axis, with interplanar spacings of approximately 3.48 Å—indicative of strong van der Waals interactions [1] [7].
Crystallographic Parameters of 2,6-Dihydroxyanthraquinone
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Dimensions | a = 7.21 Å, b = 14.86 Å, c = 7.35 Å |
β Angle | 115.3° |
π-Stacking Distance | 3.48 Å |
C=O Bond Length | 1.22 Å |
C–OH Bond Length | 1.36 Å |
The molecular symmetry approaches C₂ᵥ point group character due to the identical chemical environments of the two hydroxyl groups and their symmetric positioning relative to the quinone carbonyls. This symmetry persists in solution-phase NMR spectra, which show only five distinct carbon environments in the aromatic region despite the molecule’s 14 carbon atoms—a consequence of the plane of symmetry bisecting C9-C10 and C1-C4 bonds [1]. The crystalline morphology appears as yellow/golden needles with a high melting point exceeding 320°C, reflecting extensive intermolecular forces [1].
The electronic configuration of 2,6-DHAQ features an extended quinone π-system where hydroxyl substituents act as electron-donating groups, creating push-pull conjugation with electron-deficient carbonyl centers. Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level confirm significant electron delocalization from oxygen p-orbitals into the anthraquinone LUMO, reducing the HOMO-LUMO gap to approximately 2.8 eV [6] [7]. This electronic structure underpins its characteristic UV-Vis absorption profile with λmax at 420 nm in ethanol, tailing into the visible region and imparting a yellow color [1].
The symmetric substitution pattern creates degenerate molecular orbitals localized on equivalent ring systems, as evidenced by two reversible reduction waves in cyclic voltammetry at -0.71 V and -0.91 V vs. SHE in alkaline media. These correspond to sequential formation of semiquinone (-1e⁻) and hydroquinone dianions (-2e⁻) without intermediate protonation—a behavior distinct from ortho-quinones where proton-coupled electron transfer dominates [1] [8]. This electrochemical reversibility is critical for energy storage applications, enabling 2,6-DHAQ to deliver a theoretical specific capacity of 240 mAh/g based on its two-electron transfer [1] [8].
Infrared spectroscopy reveals carbonyl stretching at 1664 cm⁻¹—significantly redshifted compared to unsubstituted anthraquinone (1675 cm⁻¹)—due to conjugation with hydroxyl groups. This shift confirms enhanced charge delocalization through resonance-assisted hydrogen bonding (RAHB), where electron donation from oxygen lowers C=O bond order [5] [7]. The electronic effects also manifest in 13C NMR carbonyl signals at δ 192.5 and 182.0 ppm, diagnostic of asymmetric hydrogen bonding environments despite molecular symmetry [5].
Intramolecular hydrogen bonding in 2,6-DHAQ adopts a bifurcated configuration where each hydroxyl proton engages in moderate-strength hydrogen bonds (O-H···O=C) with adjacent carbonyl oxygens. DFT-optimized geometries show O···O distances of 2.65–2.70 Å and ∠O-H···O angles of 148–152°, characteristic of resonance-stabilized six-membered chelate rings [7] [10]. These interactions lock hydroxyl groups in coplanar orientations relative to the quinone core, enforcing molecular rigidity that enhances π-stacking efficiency [1] [7].
Hydrogen Bonding Parameters in 2,6-Dihydroxyanthraquinone
Parameter | Value | Method |
---|---|---|
O-H···O Distance (Intramolecular) | 2.65–2.70 Å | DFT B3LYP/6-31G(d,p) |
∠O-H···O Angle | 148–152° | DFT B3LYP/6-31G(d,p) |
O-H Stretching Frequency | 2800–3800 cm⁻¹ (broad) | Operando FTIR |
Adsorption Energy (H₂O) | -0.31 eV | DFT Calculation |
Data compiled from [2] [7] [10]
Operando attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy during electrochemical reduction reveals dynamic hydrogen bonding changes. Upon reduction to the dianion (2,6-DHAQ2-), carbonyl vibrations shift from 1664 cm⁻¹ to 1620 cm⁻¹ while O-H stretches broaden between 2800–3800 cm⁻¹, indicating disrupted water networks around the molecule [2]. This reorganization facilitates nucleophilic attack at carbonyl carbons, initiating degradation pathways via anthrone intermediates—a key stability challenge in flow battery applications [2].
Intermolecular interactions extend beyond hydrogen bonding to include edge-to-face C-H···π contacts (2.85 Å) and π-stacking forces that collectively stabilize crystalline domains. These interactions enable reversible proton intercalation in battery electrodes at -0.21 V vs. Ag/AgCl, yielding exceptional cycling stability (100% capacity retention after 2,600 cycles) in acidic proton batteries [1]. The hydrogen bonding network also mediates solid-state proton conduction, with activation energies of 0.15–0.30 eV calculated for proton hopping between adjacent molecules—critical for its function in electrochemical energy storage [2] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7